ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate
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Overview
Description
Ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate is a synthetic organic compound with the molecular formula C18H22N4O3 It is characterized by the presence of a piperazine ring substituted with a benzyl group, a cyanoacryloyl moiety, and an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-benzylpiperazine, is reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(4-benzylpiperazino)acryloyl chloride.
Addition of the Cyano Group: The acryloyl chloride derivative is then reacted with sodium cyanide to introduce the cyano group, forming N-(4-benzylpiperazino)-2-cyanoacryloyl chloride.
Carbamate Formation: Finally, the cyanoacryloyl chloride is reacted with ethyl carbamate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the cyano or carbamate groups.
Scientific Research Applications
Ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, while the cyanoacryloyl moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[3-(4-phenylpiperazino)-2-cyanoacryloyl]carbamate
- Ethyl N-[3-(4-methylpiperazino)-2-cyanoacryloyl]carbamate
- Ethyl N-[3-(4-ethylpiperazino)-2-cyanoacryloyl]carbamate
Uniqueness
Ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate is unique due to the presence of the benzyl group on the piperazine ring, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
ethyl N-[(E)-3-(4-benzylpiperazin-1-yl)-2-cyanoprop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-18(24)20-17(23)16(12-19)14-22-10-8-21(9-11-22)13-15-6-4-3-5-7-15/h3-7,14H,2,8-11,13H2,1H3,(H,20,23,24)/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBSNWSPHYUXDR-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CN1CCN(CC1)CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/N1CCN(CC1)CC2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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